1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one
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Overview
Description
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one is a nitrogen-containing heterocyclic compound This compound is notable for its unique structure, which includes three nitro groups and a fused indeno-quinoxaline system
Preparation Methods
The synthesis of 1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one typically involves the nitration of 11H-indeno[1,2-B]quinoxalin-11-one or its mono- or dinitro derivatives. The process can be summarized as follows :
Starting Material: 11H-indeno[1,2-B]quinoxalin-11-one.
Nitration: The compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Purification: The product is purified through recrystallization or chromatography to obtain the desired trinitro compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, sodium borohydride), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Photoconductors: The compound demonstrates excellent sensitization effects on organic photoconductors, making it useful in the development of electrophotographic materials.
Pharmaceuticals: Derivatives of this compound have potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one can be compared with other similar compounds, such as:
11H-indeno[1,2-B]quinoxalin-11-one: The parent compound without nitro groups.
Mononitro and Dinitro Derivatives: Compounds with one or two nitro groups instead of three.
Other Nitro-Substituted Heterocycles: Compounds with similar structures but different heterocyclic systems.
The uniqueness of this compound lies in its trinitro substitution, which imparts distinct chemical and physical properties, making it particularly useful in photoconductors and other applications.
Properties
CAS No. |
63757-73-3 |
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Molecular Formula |
C15H5N5O7 |
Molecular Weight |
367.23 g/mol |
IUPAC Name |
1,2,3-trinitroindeno[1,2-b]quinoxalin-11-one |
InChI |
InChI=1S/C15H5N5O7/c21-15-10-6(11-12(15)17-8-4-2-1-3-7(8)16-11)5-9(18(22)23)13(19(24)25)14(10)20(26)27/h1-5H |
InChI Key |
FACCCDSMTJUAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=CC(=C(C(=C4C(=O)C3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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